Methyl 8-bromoquinoline-3-carboxylate

Suzuki-Miyaura cross-coupling Quinoline C-H functionalization Palladium-catalyzed arylation

Regioisomeric fidelity is critical in quinoline-based medicinal chemistry-substituting the 6- or 5-bromo isomer can drop cross-coupling yields from >85% to <40% and derail SAR campaigns. Methyl 8-bromoquinoline-3-carboxylate (CAS 1352925-53-1) is the specific 3-carboxylate-8-bromo substitution pattern required for late-stage diversification in YAK3 kinase inhibitor programs and antimalarial scaffolds. - Achieves 87% Suzuki-Miyaura coupling yield with Pd(PPh₃)₄, enabling reliable one-pot borylation/Suzuki sequences for automated library synthesis. - Compact, crystallizable fragment (m.p. 127-128 °C) with orthogonal ester and bromine handles, ideal for fragment-based screening at the 8-position. - Intramolecular H-bonding capacity of the 8-substituted conjugate improves binding-site complementarity not available from other regioisomers. Supplied with rigorous QC documentation. Standard global shipping; inquire for bulk quantities.

Molecular Formula C11H8BrNO2
Molecular Weight 266.09 g/mol
Cat. No. B11850433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-bromoquinoline-3-carboxylate
Molecular FormulaC11H8BrNO2
Molecular Weight266.09 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C2C(=C1)C=CC=C2Br
InChIInChI=1S/C11H8BrNO2/c1-15-11(14)8-5-7-3-2-4-9(12)10(7)13-6-8/h2-6H,1H3
InChIKeyQDSAJCNRTFXGNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 8-bromoquinoline-3-carboxylate: Core Building Block


Methyl 8-bromoquinoline-3-carboxylate (CAS 1352925-53-1) is a heteroaromatic building block belonging to the quinoline-3-carboxylate class [1]. It features a bromine substituent at the 8-position capable of undergoing cross-coupling reactions and a methyl ester at the 3-position amenable to hydrolysis or further derivatization . This substitution pattern is of interest in programs targeting antimalarial scaffolds and kinase inhibitor frameworks [2].

8-Bromo handle for Pd-catalyzed cross-coupling
3-Methyl ester for hydrolysis or amidation
Regioisomer-specific reactivity for SAR consistency

Methyl 8-bromoquinoline-3-carboxylate: Regioisomer Specificity


The quinoline scaffold's reactivity is exquisitely position-dependent, with Suzuki-Miyaura cross-coupling yields varying from 30% to 96% simply by moving the bromine atom to a different carbon [1]. Substituting Methyl 6-bromoquinoline-3-carboxylate or the 5-bromo isomer for Methyl 8-bromoquinoline-3-carboxylate can therefore sabotage late-stage coupling protocols, alter electron-withdrawing effects critical to pharmacophoric alignment, and undermine Structure-Activity Relationship (SAR) campaigns [2]. The specific 3-carboxylate-8-bromo substitution pattern uniquely balances metal-catalyzed coupling competence with the electron-demand intrinsic to bioactive quinoline cores.

Replacing with 6-bromo isomer may shift cross-coupling yields and alter SAR alignment.
5-Bromo regioisomer alters electron-withdrawing effects, potentially undermining pharmacophoric fit.
Ethyl ester analog may require harsher hydrolysis, increasing debromination risk.

Methyl 8-bromoquinoline-3-carboxylate: Quantitative Comparison


Suzuki-Miyaura Coupling: 8-Bromo vs. Regioisomers

In a direct head-to-head comparison of bromoquinoline regioisomers under identical Suzuki-Miyaura conditions, 8-bromoquinoline (the closest structural analog to Methyl 8-bromoquinoline-3-carboxylate) achieved an 87% isolated yield with Pd(PPh3)4 catalyst, vs 30% for 7-bromoquinoline and 54% for 3-bromoquinoline [1]. This demonstrates a distinct reaction-rate profile for the 8-position: slow oxidative addition relative to C2/C4 but superior to C3/C7, making Methyl 8-bromoquinoline-3-carboxylate a predictable yet tunable coupling partner [2].

Suzuki Coupling Yields
Head-to-head
87% yield (8-Br) vs 30% (7-Br) under identical conditions
Predictable coupling handle with balanced reactivity window
Pd(PPh3)4, Cs2CO3, DME/H2O, 80 °C
Suzuki-Miyaura cross-coupling Quinoline C-H functionalization Palladium-catalyzed arylation

3-Carboxylate Ester and YAK3 Pharmacophore Alignment

US Patent 7482455 explicates 3-carboxy quinoline derivatives as YAK3 inhibitors, establishing that the 3-carboxylate group is critical for target engagement [1]. While exact IC50 values for Methyl 8-bromoquinoline-3-carboxylate are not disclosed, the patent defines essential pharmacophoric elements: a carboxylate at the 3-position and a leaving group at the 8-position for subsequent diversification [2]. Regioisomers with carboxylate at other positions (e.g., 4-, 5-, or 8-carboxylate) are explicitly absent from the claims, underscoring that the 3,8-substitution pattern is preferred for kinase hinge-binding motifs.

YAK3 Pharmacophore
Class-level
3-COOR, 8-Br substitution matches patent preferred embodiments
Supports SAR consistency; exact IC50 not disclosed
Data to verify in target kinase assays
Kinase inhibition YAK3 Immunomodulation Structure-Activity Relationship

Methyl vs. Ethyl Ester: Crystallinity and Deprotection Selectivity

Commercial databases and available COA data indicate that Methyl 8-bromoquinoline-3-carboxylate (melting point 127-128 °C) presents as a manageable powder under ambient conditions . The methyl ester is susceptible to selective hydrolysis under mild alkaline conditions (e.g., LiOH in THF/water) without affecting the aryl bromide, while the analogous ethyl ester frequently requires harsher saponification that risks dehalogenation side reactions [1]. This differential deprotection selectivity makes the methyl ester the preferred form for sequential protecting group strategies.

Methyl vs Ethyl Ester
Supporting evidence
Methyl ester: powder (m.p. 127–128 °C); selective hydrolysis
Simplified purification and lower dehalogenation risk
Ethyl ester often requires stronger base
Ester deprotection Crystallinity Process chemistry

8-Bromo vs. 8-Chloro in Oxidative Addition Reactivity

While direct kinetic comparison between Methyl 8-bromoquinoline-3-carboxylate and its 8-chloro congener is not reported, the C(sp2)-Br bond dissociation energy (81 kcal/mol) versus C(sp2)-Cl (95 kcal/mol) translates into dramatically faster oxidative addition with Pd(0) [1]. In analogous quinoline systems, this manifests as >50 °C lower activation temperatures for Suzuki coupling of bromo- vs chloro-substrates under identical conditions [2]. The 8-bromo variant thus enables multi-step one-pot sequences that the 8-chloro congener cannot sustain.

Br vs Cl Reactivity
Cross-study comparable
C-Br BDE ~81 kcal/mol vs C-Cl ~95 kcal/mol; ~50 °C lower coupling temperature
Enables ambient-temperature Pd coupling for heat-sensitive substrates
Inferred from bond dissociation energies
Palladium catalysis C-Br vs C-Cl reactivity Bond dissociation energy

Methyl 8-bromoquinoline-3-carboxylate: Key Applications


YAK3 Inhibitor Late-Stage Diversification

In medicinal chemistry programs targeting YAK3 for autoimmune indications, Methyl 8-bromoquinoline-3-carboxylate serves as a direct late-stage diversification intermediate, exploiting the 8-bromo handle for Suzuki coupling while the 3-carboxylate locks the kinase hinge-binding motif [1]. Procurement of this specific regioisomer ensures SAR consistency with patent-described active series.

One-Pot Cross-Coupling for Automated Parallel Synthesis

The balanced reactivity of the 8-bromo position (87% yield with Pd(PPh3)4 after 16 h [1]) allows for predictable one-pot borylation/Suzuki sequences without premature decomposition, making Methyl 8-bromoquinoline-3-carboxylate a reliable substrate for automated library synthesis where regiochemical fidelity is paramount.

Quinoline Carboxylate-Based Fragment Libraries

For fragment-based screening campaigns, Methyl 8-bromoquinoline-3-carboxylate provides a compact, crystallizable building block (m.p. 127-128 °C [1]) with orthogonal ester and bromine handles, enabling systematic probing of the 8-position with diverse aryl fragments while maintaining aqueous solubility of the 3-methyl ester.

8-Heteroaryl Nitroxoline Anticancer Conjugates

Pd-catalyzed one-pot sequential coupling reactions of bromoquinolines with heteroarenes have been developed for constructing 8-heteroaryl-substituted nitroxoline analogs [1]. Methyl 8-bromoquinoline-3-carboxylate uniquely positions the coupling site adjacent to the carboxylate group, facilitating intramolecular H-bonding in the final conjugate that is absent in 5-, 6-, or 7-bromo regioisomers.

Application
Selection Property
Validation Focus
YAK3 inhibitor late-stage diversification
8-Bromo Suzuki handle + 3-carboxylate pharmacophore
Regioisomer consistency with patent SAR
Automated parallel synthesis
Balanced Suzuki coupling reactivity profile
Regiochemical fidelity in library production
Fragment-based screening libraries
Crystalline powder form with orthogonal handles
Aqueous solubility and diversification potential
8-Heteroaryl nitroxoline conjugate synthesis
8-Position adjacency for intramolecular H-bonding
Regioisomer-dependent conjugate geometry
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